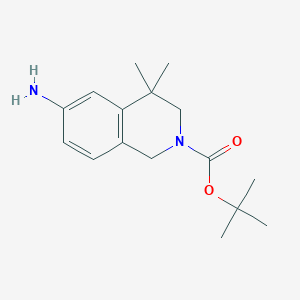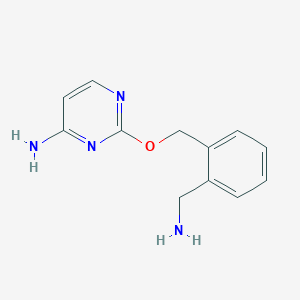
3-(4-Fluorophenyl)-6-hydrazinylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-6-hydrazinylpyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a hydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the pyridazine ring or the fluorophenyl group can yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyridazine or fluorophenyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-(4-Fluorophenyl)-6-hydrazinylpyridazine can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It may also find applications in the development of dyes, pigments, or polymers .
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine in biological systems involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and exhibits similar chemical reactivity.
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Another compound with a fluorophenyl group, used in medicinal chemistry for its biological activities.
Uniqueness: 3-(4-Fluorophenyl)-6-hydrazinylpyridazine is unique due to the presence of both a hydrazinyl group and a pyridazine ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88490-21-5 |
|---|---|
Molekularformel |
C10H9FN4 |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
[6-(4-fluorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
InChI-Schlüssel |
MHGGAHUZDJJPHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)


![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)




